Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Lipophilicity Drug-likeness ADME

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS 25693-41-8; synonym: ethyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylate) is a heterocyclic small molecule (MF: C₁₁H₁₅N₃O₄; MW: 253.25 g/mol) belonging to the 4-hydroxy-2-aminopyrimidine-5-carboxylate ester class. The compound features a morpholine substituent at the pyrimidine 2-position, a hydroxyl group at the 4-position, and an ethyl ester at the 5-position, positioning it as a versatile intermediate within the morpholinopyrimidine scaffold family frequently exploited in kinase inhibitor and PROTAC degrader research programs.

Molecular Formula C11H15N3O4
Molecular Weight 253.25 g/mol
CAS No. 25693-41-8
Cat. No. B1331011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
CAS25693-41-8
Molecular FormulaC11H15N3O4
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(NC1=O)N2CCOCC2
InChIInChI=1S/C11H15N3O4/c1-2-18-10(16)8-7-12-11(13-9(8)15)14-3-5-17-6-4-14/h7H,2-6H2,1H3,(H,12,13,15)
InChIKeyJUWSURXCRLIMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS 25693-41-8) – Physicochemical Identity and Sourcing Specifications


Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS 25693-41-8; synonym: ethyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylate) is a heterocyclic small molecule (MF: C₁₁H₁₅N₃O₄; MW: 253.25 g/mol) belonging to the 4-hydroxy-2-aminopyrimidine-5-carboxylate ester class [1]. The compound features a morpholine substituent at the pyrimidine 2-position, a hydroxyl group at the 4-position, and an ethyl ester at the 5-position, positioning it as a versatile intermediate within the morpholinopyrimidine scaffold family frequently exploited in kinase inhibitor and PROTAC degrader research programs . Commercially, it is supplied as a solid with a melting point of 163–166 °C and typical purity specifications of 96–98% (GC) .

Why Interchanging Morpholine-, Piperidine-, and Thioether-Substituted 4-Hydroxypyrimidine-5-Carboxylates Creates Uncontrolled Risk in Medicinal Chemistry Programs


The 4-hydroxy-2-substituted-pyrimidine-5-carboxylate scaffold is not a uniform commodity; the nature of the 2-position substituent dictates hydrogen-bonding capacity, lipophilicity, and metabolic stability in fundamentally divergent ways [1]. Replacing the morpholine oxygen with a methylene group (piperidine analog, CAS 25693-43-0) increases computed LogP by approximately 2.1 log units (from −0.7 to +1.41), substantially altering aqueous solubility and permeability profiles [1]. Substituting the entire morpholine with a methylthio group (CAS 53554-29-3) eliminates the tertiary amine center, removing a key protonation site and reconfigured molecular recognition surfaces . The ester moiety (ethyl vs. methyl or free acid) further modulates reactivity; the ethyl ester serves as a transient protecting group that can be hydrolyzed to the carboxylic acid (CAS 1023812-03-4) for onward amide conjugation, whereas the methyl ester may exhibit different hydrolysis kinetics . These differences are not merely incremental—each structural variation produces a distinct chemical entity whose biological activity cannot be extrapolated from class-level trends without direct experimental confirmation [2].

Quantitative Differentiation Evidence: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate vs. Closest Structural Analogs


Lipophilicity Comparison: Morpholine vs. Piperidine Analog and Implications for Aqueous Solubility

The computed partition coefficient (XLogP3) of the target morpholine compound is −0.7, compared to +1.41 for the direct piperidine analog (CAS 25693-43-0) [1][2]. This difference of approximately 2.1 log units predicts that the morpholine derivative possesses roughly 100-fold greater aqueous solubility, a critical determinant for biochemical assay compatibility and formulation in aqueous screening buffers [1].

Lipophilicity Drug-likeness ADME Lead optimization

Hydrogen-Bond Acceptor Capacity: Morpholine Oxygen Confers Additional HBA vs. Piperidine Analog

The morpholine ring contributes five hydrogen-bond acceptor (HBA) sites in total for the target compound versus four HBA sites in the piperidine analog (CAS 25693-43-0), owing to the morpholine ether oxygen [1][2]. This additional HBA is located at a position structurally analogous to the morpholine oxygen in clinical-stage PI3K/mTOR inhibitors such as BKM120 (buparlisib) and AZD3147, where the morpholine oxygen engages the kinase hinge region via a conserved water-mediated hydrogen bond [3][4].

Molecular recognition Kinase hinge binding Pharmacophore modeling Structure-based design

Synthetic Accessibility: Documented One-Step Route with Quantified Yield vs. Multi-Step Alternatives

The target compound is accessible via a single-step condensation of morpholine-4-carboxamide with diethyl ethoxymethylenemalonate, yielding the product at approximately 52% isolated yield . By comparison, the synthesis of the piperidine analog (CAS 25693-43-0) requires an analogous condensation with piperidine-1-carboxamide, while the 4-chloro-2-morpholino analog (CAS 34750-23-7) necessitates an additional chlorination step, adding synthetic complexity and reducing overall yield .

Synthetic route efficiency Scale-up feasibility Cost of goods Supply chain

Scaffold Pre-Validation: Morpholinopyrimidine as a Privileged Kinase Inhibitor Core vs. Non-Morpholine Pyrimidine Esters

The morpholinopyrimidine scaffold is explicitly recognized in the patent and primary literature as a privileged core for ATP-competitive kinase inhibition, most notably within the PI3K/mTOR inhibitor class [1][2]. A 2020 study demonstrated that novel morpholinopyrimidine derivatives bearing this scaffold exhibited PI3K isoform inhibition with IC₅₀ values of 6.09–30.62 μM against PI3Kα, β, and δ, comparable to the reference inhibitor LY294002 (IC₅₀ = 4.51–6.28 μM) . In contrast, non-morpholine 2-substituted pyrimidine-5-carboxylate esters (e.g., methylthio, trifluoromethyl) lack the specific morpholine-mediated hinge-binding interaction and are not validated within the same kinase inhibitor pharmacophore model [1][3].

Kinase inhibition PI3K/mTOR Scaffold hopping PROTAC design

Ester Hydrolysis Tractability: Ethyl Ester as a Controlled Hydrolysis Handle vs. Free Acid or Methyl Ester Analogs

The ethyl ester functionality at the 5-position can be selectively hydrolyzed to the corresponding carboxylic acid (CAS 1023812-03-4) under mild basic conditions, enabling downstream amide conjugation . This contrasts with the free acid analog, which requires activation (e.g., HATU, EDC) for amide coupling and may exhibit lower organic solubility during reaction workup, and with the methyl ester analog, which hydrolyzes at a different rate due to steric and electronic differences . The ethyl ester thus serves as a latent carboxylic acid, offering synthetic flexibility not available with the free acid or methyl ester starting materials .

Prodrug design Carboxylic acid conjugation Amide bond formation PROTAC linker chemistry

Commercial Purity Benchmarking: Morpholine Compound Purity Specifications vs. Piperidine Analog

Commercially, the target compound is available at 98% purity (GC) from multiple suppliers, with melting point specification of 163–166 °C . The piperidine analog (CAS 25693-43-0) is also available at 98% purity . However, the target compound benefits from a broader multi-vendor supply base including eMolecules/Fisher Scientific, Beyotime, AKSci, and MolCore, which enables competitive pricing and supply chain redundancy—an important procurement consideration that the single-sourced piperidine analog cannot match across all geographies .

Quality control Purity specification Procurement standards Batch consistency

Evidence-Backed Application Scenarios for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate in Scientific Procurement


PROTAC Degrader Building Block: Ester Hydrolysis for Linker Conjugation

The compound is explicitly classified by commercial suppliers as a 'Protein Degrader Building Block' . The ethyl ester serves as a latent carboxylic acid handle: hydrolysis to the free acid (CAS 1023812-03-4) enables EDC/HATU-mediated amide bond formation with amine-terminated PROTAC linkers. This positions the morpholinopyrimidine core as the target-protein-recruiting moiety within heterobifunctional degraders, leveraging the scaffold's documented compatibility with kinase ATP-binding pockets [1]. Procurement of the ethyl ester rather than the free acid is recommended when synthetic flexibility—allowing the timing of carboxylate unveiling to be controlled within the synthetic sequence—is desired [2].

PI3K/mTOR Kinase Inhibitor Fragment Growing and Scaffold Hopping

The morpholinopyrimidine substructure is a validated kinase inhibitor pharmacophore, as demonstrated by the clinical development of morpholinopyrimidine-based PI3K inhibitors such as buparlisib (BKM120) and the dual mTORC1/2 inhibitor AZD3147 [1]. The 4-hydroxy and 5-ethoxycarbonyl groups provide vectors for fragment elaboration—the hydroxyl can be alkylated or converted to a leaving group for nucleophilic displacement, while the ester can be transformed to amides, hydrazides, or reduced to the alcohol [2]. For medicinal chemistry groups seeking to diversify lead matter around a morpholinopyrimidine core without committing to a fully decorated clinical candidate scaffold at the procurement stage, this compound offers maximal synthetic degrees of freedom compared to its 4-chloro or 2-piperidine analogs .

Physicochemical Property Optimization: Lower LogP Scaffold for Aqueous Assay Compatibility

With a computed XLogP3 of −0.7, this compound is substantially more polar than the piperidine analog (XLogP3 ≈ +1.41) . This property is advantageous for biochemical and cellular assays conducted in aqueous buffer systems, where higher LogP compounds risk non-specific binding, aggregation, or precipitation [1]. Procurement teams supporting high-throughput screening (HTS) or fragment-based drug discovery (FBDD) campaigns should prioritize this morpholine-containing scaffold over the piperidine analog when aqueous solubility is a critical assay requirement, as the ~100-fold predicted solubility difference reduces the need for organic co-solvents that can confound assay readouts [2].

Multi-Vendor Sourcing Strategy for Supply Chain Resilience

The compound is stocked by at least five verified commercial suppliers across three continents—including Fisher Scientific/Combi-Blocks (North America), Beyotime and AKSci (North America/Asia), CymitQuimica (Europe), and MolCore (Asia)—with purity specifications ranging from 95% to 98% [1][2]. This multi-vendor landscape contrasts with the piperidine analog, which has a narrower supplier base, and provides procurement professionals with competitive pricing options, geographic supply chain redundancy, and the ability to qualify alternate sources without changing chemical identity . For GLP/GMP-adjacent research requiring documented batch-to-batch consistency, the availability of Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation from multiple vendors further supports procurement qualification workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.